![molecular formula C16H14F3N3O2 B5876340 N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B5876340.png)
N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide is an organic compound with the molecular formula C16H13F3N2O2 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetamides, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-3-(trifluoromethyl)aniline: Similar structure but lacks the acetamide group.
3-(Trifluoromethyl)acetanilide: Similar structure with a different substitution pattern on the phenyl ring.
N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure with the trifluoromethyl group in a different position.
Uniqueness
N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both the trifluoromethyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-10(23)20-13-6-3-7-14(9-13)22-15(24)21-12-5-2-4-11(8-12)16(17,18)19/h2-9H,1H3,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPWNVBDAPCJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Chlorophenyl)piperazin-1-yl][5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B5876260.png)
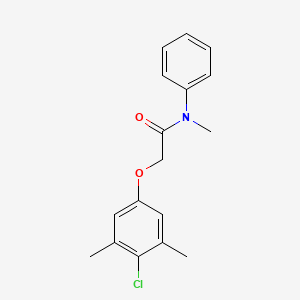
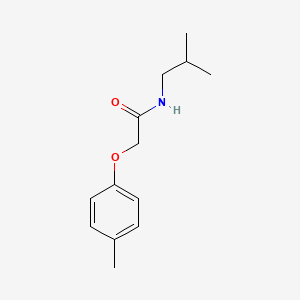
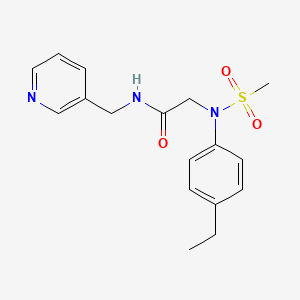
![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
![Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)
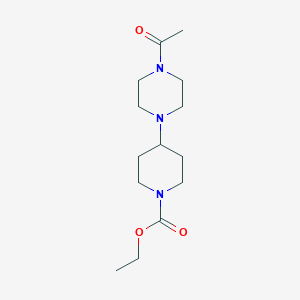
![3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B5876324.png)
methanethione](/img/structure/B5876330.png)
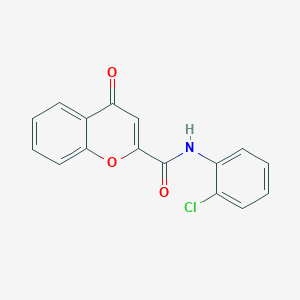
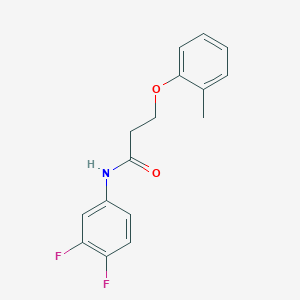
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)
![Methyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B5876360.png)
